molecular formula C16H21F3N2O2 B2782318 Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1121596-52-8

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B2782318
CAS No.: 1121596-52-8
M. Wt: 330.351
InChI Key: RTYQPVAFIARCKN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21F3N2O2 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-7-5-4-6-12(13)16(17,18)19/h4-7H,8-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 330.35 . The compound should be stored at 0-8 C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For example, Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of a related compound, including single crystal X-ray diffraction studies and evaluation of biological activities like antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015). Similarly, Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, highlighting the compound's novel chemistry and its potential as a pharmacologically useful core (Gumireddy et al., 2021).

Structural Analysis

Mamat et al. (2012) focused on the crystal and molecular structure of a related piperazine-carboxylate compound, providing insights into bond lengths, angles, and crystallography (Mamat et al., 2012). Yang et al. (2021) conducted a detailed study involving X-ray diffraction, spectroscopic analysis, and density functional theory calculations for tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, revealing stability and molecular conformations (Yang et al., 2021).

Biological Evaluation

Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Application in Corrosion Inhibition

Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel, demonstrating significant inhibition efficiency in corrosive media (Praveen et al., 2021).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It has hazard statements H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-7-5-4-6-12(13)16(17,18)19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYQPVAFIARCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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